molecular formula C10H14N2O2 B1285302 2-(Tert-butylamino)nicotinic acid CAS No. 460044-25-1

2-(Tert-butylamino)nicotinic acid

Cat. No. B1285302
M. Wt: 194.23 g/mol
InChI Key: RGZQIUDTUICWNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butyl nitrite as a nitrosation reagent and an oxidant in palladium-catalyzed reactions, as described in the synthesis of 2-aminobenzophenones . Additionally, tert-butyl diazoacetate is used in enantioselective three-component reactions with arylamines and imines to produce α,β-bis(arylamino) acid derivatives . These methods highlight the versatility of tert-butyl groups in facilitating complex organic reactions and could potentially be applied to the synthesis of 2-(tert-butylamino)nicotinic acid.

Molecular Structure Analysis

The molecular structure and conformation of tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids have been elucidated using spectroscopic methods and quantum chemical calculations . The influence of tert-butyl groups on the spectroscopic characteristics and conformations of these compounds is significant, suggesting that the tert-butylamino group in 2-(tert-butylamino)nicotinic acid would also have a notable impact on its molecular structure.

Chemical Reactions Analysis

The tert-butylaminoxyl group has been shown to have an electron-withdrawing character, which affects the acid-dissociation equilibria of alpha-substituted acetic acids . This property could influence the reactivity of 2-(tert-butylamino)nicotinic acid in various chemical reactions, particularly those involving proton transfer or the formation of spin adducts.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing tert-butylamino groups are influenced by the electron-withdrawing nature of the group. For instance, the pKCOOH values for the dissociation of alpha-substituted acetic acids with tert-butylaminoxyl groups are lower than those without such groups, indicating increased acidity . This suggests that 2-(tert-butylamino)nicotinic acid would also exhibit unique physical and chemical properties due to the presence of the tert-butylamino group.

Safety And Hazards

2-(Tert-butylamino)nicotinic acid is classified as an irritant . It is recommended to avoid release to the environment and to wear eye protection/face protection . If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention .

properties

IUPAC Name

2-(tert-butylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)12-8-7(9(13)14)5-4-6-11-8/h4-6H,1-3H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZQIUDTUICWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563458
Record name 2-(tert-Butylamino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butylamino)nicotinic acid

CAS RN

460044-25-1
Record name 2-(tert-Butylamino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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